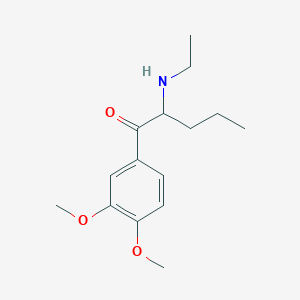

1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one

Descripción general

Descripción

DL-4662 (clorhidrato) es un compuesto químico que pertenece a la clase de catinonas sustituidas. Es un derivado 3,4-dimetoxi de la pentedrona y la α-pirrolidinopentiofenona. Este compuesto presenta un grupo etilamina en lugar del grupo amino que normalmente está unido al carbono alfa de la pentedrona .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de DL-4662 (clorhidrato) implica la reacción de 3,4-dimetoxi fenilacetona con etilamina en condiciones controladas. La reacción típicamente requiere un solvente como etanol o dimetilformamida (DMF) y se lleva a cabo a una temperatura específica para asegurar la formación del producto deseado. El compuesto resultante se convierte entonces en su forma de sal clorhidrato mediante la reacción con ácido clorhídrico .

Métodos de producción industrial

La producción industrial de DL-4662 (clorhidrato) sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de solventes y reactivos de grado industrial, y las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza. El producto final se somete a rigurosas medidas de control de calidad para asegurar su idoneidad para aplicaciones de investigación y forenses .

Análisis De Reacciones Químicas

Enantiomeric Separation

DL-4662 exists as a racemate in seized samples , with separation achieved through:

- Chiral GC-MS :

- HPLC-UV :

Analytical Characterization

Critical spectroscopic data for structural confirmation:

Stability and Degradation

- Thermal Stability : Decomposes above 200°C via retro-aldol cleavage

- Photodegradation : 35% degradation under UV light (254 nm) after 24 hr, forming demethylated byproducts

- Aqueous Stability : Stable in pH 3–9 for 48 hr; hydrolyzes to carboxylic acid at pH >10

Regulatory Status

DL-4662 is classified as a Schedule I controlled substance in the U.S. under 21 CFR §1308.11 , with explicit listing in Ohio Administrative Code 4729:9-1-01 . Its structural analogs (e.g., pentedrone) show similar regulatory restrictions globally .

Aplicaciones Científicas De Investigación

Structure and Composition

- Chemical Formula : C₁₅H₂₃NO₃

- CAS Number : 955314-83-7

- Molecular Weight : 263.35 g/mol

Synonyms

- DL-4662

- 1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one hydrochloride

- 3',4'-Dimethoxy-alpha-(ethylamino)valerophenone

Psychoactive Effects

DL-4662 belongs to a class of substances known as synthetic cathinones, which are often referred to as "bath salts." These compounds are known for their stimulant properties and can produce effects similar to those of amphetamines and cocaine. Research indicates that synthetic cathinones can lead to increased energy, euphoria, and heightened alertness. However, they also pose significant risks of abuse and adverse effects, including anxiety, agitation, and psychosis .

Toxicological Studies

The toxicological profile of DL-4662 has been a subject of interest due to its association with recreational use and potential for overdose. Studies have documented cases of severe toxicity linked to synthetic cathinones, highlighting the need for comprehensive toxicological assessments. For instance, a study reported multiple cases of acute poisoning related to the use of DL-4662 where symptoms included tachycardia, hypertension, and agitation .

Analytical Chemistry

Analytical methods have been developed for the identification and quantification of DL-4662 in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been employed to analyze this compound in forensic settings. These methods are crucial for law enforcement and clinical toxicology to detect the presence of synthetic cathinones in suspected cases of drug abuse .

Case Study 1: Fatal Poisoning Incident

A notable case involved a fatal poisoning incident where DL-4662 was identified in postmortem samples from an individual who had ingested the substance purchased online as a "bath salt" product. The investigation revealed that high concentrations of DL-4662 were present in the victim's system at the time of death, underscoring the dangers associated with synthetic cathinones .

Case Study 2: Emergency Department Presentations

Another study analyzed emergency department presentations related to synthetic cathinone use. Patients exhibited severe symptoms including hyperthermia and agitation after using products containing DL-4662. This case series highlighted the urgent need for medical professionals to recognize the signs of synthetic cathinone intoxication promptly .

Regulatory Status

DL-4662 has been classified as a controlled substance in various jurisdictions due to its psychoactive properties and potential for abuse. For example, Japan has designated it as a controlled substance since August 2014 . In the United States, ongoing discussions about regulating synthetic cathinones reflect growing concerns about public health implications.

Mecanismo De Acción

El mecanismo exacto de acción de DL-4662 (clorhidrato) no se comprende bien. Se cree que interactúa con el sistema nervioso central al inhibir la recaptación de neurotransmisores como la dopamina y la norepinefrina. Esto conduce a niveles aumentados de estos neurotransmisores en la hendidura sináptica, lo que resulta en efectos estimulantes .

Comparación Con Compuestos Similares

DL-4662 (clorhidrato) es similar a otras catinonas sustituidas como la pentedrona y la α-pirrolidinopentiofenona. Es único debido a la presencia del grupo 3,4-dimetoxi fenilo y la sustitución de etilamina. Estas diferencias estructurales pueden resultar en variaciones en sus propiedades farmacológicas y toxicológicas .

Lista de compuestos similares

- Pentedrona

- α-Pirrolidinopentiofenona

- Metcatinona

- Mefedrona

Actividad Biológica

Overview

1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one, commonly referred to as a synthetic cathinone, is a compound that has garnered attention due to its psychoactive properties and potential biological activities. As a member of the cathinone family, it shares structural similarities with other stimulants like methamphetamine and MDMA, which can influence its biological effects.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, contributing to its pharmacological properties.

Psychoactive Effects

Research indicates that synthetic cathinones, including this compound, exhibit stimulant effects similar to those of traditional amphetamines. These compounds act primarily by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine, leading to increased levels in the synaptic cleft. This mechanism is associated with heightened alertness, euphoria, and increased energy levels .

Toxicological Profile

The toxicological implications of this compound have been documented in various case studies. For instance, instances of acute poisoning linked to synthetic cathinones have been reported, highlighting symptoms such as tachycardia, hypertension, hyperthermia, and severe agitation . The compound has been implicated in several fatalities due to its potent stimulant effects and potential for abuse .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly increase extracellular dopamine levels in neuronal cell lines. This effect is mediated through its action on dopamine transporters (DAT), which are crucial for dopamine reuptake in the brain .

Case Studies

A notable case study involved a young adult who experienced severe psychological distress after consuming a product containing this compound. The patient exhibited symptoms consistent with acute stimulant intoxication, including paranoia and hallucinations. Toxicology screens confirmed the presence of this compound alongside other substances .

Comparative Biological Activity

| Compound | Mechanism of Action | Effects | Toxicity |

|---|---|---|---|

| This compound | Inhibits DAT and NET | Stimulation, euphoria | High (tachycardia, hyperthermia) |

| Mephedrone | Inhibits DAT and SERT | Euphoria, increased libido | Moderate (agitation, paranoia) |

| MDMA | Inhibits SERT and increases serotonin release | Empathy enhancement | Low to moderate |

Propiedades

Número CAS |

1674389-55-9 |

|---|---|

Fórmula molecular |

C15H23NO3 |

Peso molecular |

265.35 g/mol |

Nombre IUPAC |

1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one |

InChI |

InChI=1S/C15H23NO3/c1-5-7-12(16-6-2)15(17)11-8-9-13(18-3)14(10-11)19-4/h8-10,12,16H,5-7H2,1-4H3 |

Clave InChI |

WZVCLFAACAERMB-UHFFFAOYSA-N |

SMILES |

CCCC(NCC)C(C1=CC=C(OC)C(OC)=C1)=O |

SMILES canónico |

CCCC(C(=O)C1=CC(=C(C=C1)OC)OC)NCC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

DL-4662; DL4662; DL 4662; J3.314.550K; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.